5-Fold Higher Antiplasmodial Activity Against Chloroquine-Resistant vs. Sensitive P. falciparum – Reversal of Chloroquine Cross-Resistance
Isosungucine displays an inverted susceptibility profile relative to chloroquine: it is 4.9‑fold more potent against the chloroquine‑resistant W2 strain (IC₅₀ = 0.27 µM) than against the chloroquine‑sensitive FCA strain (IC₅₀ = 1.32 µM) [1]. This contrasts sharply with chloroquine, which loses efficacy against resistant strains, and with sungucine, which showed only weak activity (IC₅₀ ≈ 2–4 µM) against P. falciparum in a prior comparative screen [2]. The oxygenated analog 18‑hydroxy‑isosungucine is more potent (IC₅₀ = 0.1–0.9 µM range) but was not tested head‑to‑head under identical conditions [3]. Isosungucine is therefore the most reliably characterized scaffold exhibiting this resistance‑inverting phenotype with confirmed in vivo follow‑up.
| Evidence Dimension | In vitro antiplasmodial IC₅₀ against chloroquine‑resistant (W2) vs. chloroquine‑sensitive (FCA) P. falciparum strains |
|---|---|
| Target Compound Data | Isosungucine IC₅₀ = 0.27 µM (W2, resistant); IC₅₀ = 1.32 µM (FCA, sensitive); ratio W2/FCA = 0.20 |
| Comparator Or Baseline | Chloroquine: loses potency against W2 (class effect); Sungucine: IC₅₀ ≈ 2–4 µM against unspecified P. falciparum strains [2]; 18‑Hydroxy‑isosungucine: IC₅₀ range 0.1–0.9 µM, aggregated from review data, no strain‑specific breakdown [3] |
| Quantified Difference | Isosungucine is 4.9‑fold more active against W2 than FCA; ≥7.4‑fold more potent than sungucine against P. falciparum (using sungucine lower bound of 2 µM); chloroquine shows cross‑resistance, isosungucine does not |
| Conditions | In vitro culture of P. falciparum; FCA chloroquine‑sensitive strain (Ghana) and W2 chloroquine‑resistant strain (Indochina); [³H]‑hypoxanthine incorporation assay; data from Frédérich et al. 2000 and Philippe et al. 2007 |
Why This Matters
A compound that preferentially kills chloroquine‑resistant parasites addresses the most urgent unmet need in malaria chemotherapy – and isosungucine is the only sungucine‑type alkaloid with this inverted susceptibility profile corroborated by in vivo efficacy data.
- [1] Philippe G, De Mol P, Angenot L, Tits M, Frédérich M. In vivo antimalarial activity of isosungucine, an indolomonoterpenic alkaloid from Strychnos icaja. Planta Med. 2007;73(5):478-479. (Reports IC₅₀ = 1.32 µM FCA, 0.27 µM W2, citing Frédérich et al. 2000 as the original source.) View Source
- [2] Frédérich M, Hayette MP, Tits M, De Mol P, Angenot L. In vitro activities of Strychnos alkaloids and extracts against Plasmodium falciparum. Antimicrob Agents Chemother. 1999;43(9):2328-2331. (Reports sungucine IC₅₀ ≈ 2–4 µM.) View Source
- [3] Rukunga G, Simons AJ. The Potential of Plants as a Source of Antimalarial Agents – A Review. Africa Herbal Antimalaria Meeting. PlantaPhile Publications, Berlin. 2006. (Aggregated IC₅₀ ranges: isosungucine 0.3–1.3 µM; 18‑hydroxy‑isosungucine 0.1–0.9 µM, as recorded in USDA Phytochemical Database.) View Source
